Benzamide, 2-(acetylamino)-N-hydroxy-

HDAC inhibition Zinc-binding group Pharmacophore validation

This hydroxamic acid/benzamide hybrid uniquely positions itself between SAHA and entinostat chemotypes, enabling isoform selectivity studies. The ortho-acetamido group enables SAR expansion; N-hydroxy motif essential for Zn chelation. Ideal for HDAC screening cascades and fragment-based drug discovery.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 119721-54-9
Cat. No. B14299063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-(acetylamino)-N-hydroxy-
CAS119721-54-9
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)NO
InChIInChI=1S/C9H10N2O3/c1-6(12)10-8-5-3-2-4-7(8)9(13)11-14/h2-5,14H,1H3,(H,10,12)(H,11,13)
InChIKeyHRJYGTNYWSUPAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-(acetylamino)-N-hydroxy- (CAS 119721-54-9): Structural and Physicochemical Baseline for Research Procurement


Benzamide, 2-(acetylamino)-N-hydroxy- (CAS 119721-54-9), also known as 2-acetamido-N-hydroxybenzamide or 2-acetamidobenzohydroxamic acid [1], is a low-molecular-weight (194.19 g/mol) benzamide derivative bearing both an ortho-acetylamino group and an N-hydroxy (hydroxamic acid) functionality [2]. This dual-feature scaffold places it at the intersection of two major histone deacetylase (HDAC) inhibitor pharmacophore classes: the hydroxamic acid zinc-binding group (ZBG) typified by vorinostat (SAHA), and the ortho-substituted benzamide chemotype represented by entinostat (MS-275) and tacedinaline (CI-994). Unlike its non-hydroxylated analog 2-(acetylamino)benzamide (NP-101A, CAS 33809-77-7), which is a natural product antifungal devoid of HDAC activity, the N-hydroxy modification introduces the canonical metal-chelating motif required for HDAC enzyme engagement [3]. This compound is primarily marketed as a screening compound and synthetic intermediate for medicinal chemistry programs targeting HDAC-mediated pathways.

Why Generic Substitution Fails for Benzamide, 2-(acetylamino)-N-hydroxy- (119721-54-9): Critical Pharmacophoric Distinctions


Generic substitution within the N-hydroxybenzamide or ortho-substituted benzamide classes is unreliable because minor structural modifications produce profound shifts in zinc-binding geometry, HDAC isoform selectivity, and cellular pharmacokinetics [1]. This compound's unique ortho-acetylamino group is not a passive spectator; literature on related N-hydroxybenzamide-based HDAC inhibitors demonstrates that the chemical nature and position of the capping group are critical for subtle discrimination between class I and class II HDAC isoforms [2]. The acetylamino substituent can participate in intramolecular hydrogen bonding with the hydroxamic acid moiety, potentially altering both the pKa of the ZBG and the geometry of zinc chelation relative to unsubstituted benzhydroxamic acid (IC50 = 1.34 μM for HDAC6) [3]. Furthermore, the N-hydroxy group fundamentally distinguishes this compound from its non-hydroxylated congener 2-(acetylamino)benzamide (NP-101A), which lacks HDAC inhibitory activity entirely, underscoring that the hydroxamic acid motif is non-negotiable for target engagement in HDAC applications [4]. These pharmacophoric interdependencies mean that neither a simple benzhydroxamic acid derivative nor an ortho-aminobenzamide can serve as a drop-in replacement without altering the biological profile.

Quantitative Differentiation Evidence for Benzamide, 2-(acetylamino)-N-hydroxy- (119721-54-9) Against Closest Analogs


Hydroxamic Acid ZBG Confers HDAC Engagement Absent in the Direct Non-Hydroxylated Analog NP-101A

Benzamide, 2-(acetylamino)-N-hydroxy- (119721-54-9) contains an N-hydroxy (hydroxamic acid) zinc-binding group that is absent in its closest structural analog, 2-(acetylamino)benzamide (NP-101A, CAS 33809-77-7). NP-101A is annotated in ChEBI and PubChem solely as an antibiotic/antifungal metabolite from Streptomyces aurantiogriseus with no reported HDAC inhibitory activity [1]. In contrast, N-hydroxybenzamides as a class are established HDAC inhibitors, with even the simplest member—benzhydroxamic acid (N-hydroxybenzamide)—demonstrating measurable HDAC6 inhibition (IC50 = 1.34 μM) [2]. The presence of the N-hydroxy group in the target compound enables bidentate zinc chelation within the HDAC catalytic pocket, a mechanistic prerequisite for HDAC engagement that the non-hydroxylated NP-101A cannot fulfill. This represents a binary functional distinction: the target compound is fit-for-purpose for HDAC inhibition studies, whereas NP-101A is not a valid comparator for such applications.

HDAC inhibition Zinc-binding group Pharmacophore validation

Ortho-Acetylamino Substituent Provides a Differentiated Cap Group Versus Unsubstituted Benzhydroxamic Acid

The ortho-acetylamino substituent on Benzamide, 2-(acetylamino)-N-hydroxy- differentiates it from the simplest benzhydroxamic acid scaffold. SAR studies on N-hydroxybenzamide-based HDAC inhibitors have established that the chemical nature of the capping group is critical for discrimination between class I (HDAC1, 2, 3) and class II (HDAC4, 6) isoforms [1]. While benzhydroxamic acid itself (no substituent) shows an HDAC6 IC50 of 1.34 μM, more elaborate N-hydroxybenzamide derivatives with branched hydrophobic cap groups have achieved low nanomolar IC50 values (1.5–13.0 nM) with substantially improved potency over SAHA [2]. The ortho-acetylamino group in the target compound introduces both hydrogen-bonding capacity (via the acetamido NH and C=O) and steric bulk proximal to the ZBG, features that can modulate the geometry of zinc chelation and influence isoform binding preferences compared to unsubstituted benzhydroxamic acid.

HDAC isoform selectivity Cap group SAR N-hydroxybenzamide

Low Molecular Weight and Favorable Physicochemical Profile Offer Ligand Efficiency Advantages Over Larger Clinical HDAC Inhibitors

Benzamide, 2-(acetylamino)-N-hydroxy- (MW = 194.19 g/mol) has a molecular weight substantially lower than clinically approved HDAC inhibitors: vorinostat (SAHA, MW = 264.32), belinostat (MW = 318.35), panobinostat (MW = 349.43), and entinostat (MS-275, MW = 376.41) [1]. Its topological polar surface area (TPSA = 85.41 Ų) and hydrogen bond donor/acceptor counts (3 HBD, 3 HBA) fall within favorable ranges for oral bioavailability according to Lipinski's Rule of Five [2]. The compound's smaller size translates to higher ligand efficiency metrics: assuming comparable or even moderately lower HDAC potency, its per-atom binding efficiency would exceed that of larger clinical candidates. Additionally, the low molecular weight provides greater synthetic tractability for further derivatization, enabling systematic exploration of cap group, linker, and ZBG modifications without exceeding drug-like physicochemical boundaries.

Ligand efficiency Drug-likeness Physicochemical properties

Hydroxamic Acid ZBG Offers Tighter Zinc Affinity Than ortho-Aminoanilide Benzamide ZBG of Entinostat-Class Inhibitors

The N-hydroxy (hydroxamic acid) ZBG of Benzamide, 2-(acetylamino)-N-hydroxy- engages the catalytic zinc ion in HDAC enzymes through a bidentate chelation mode, forming a five-membered chelate ring with picomolar to nanomolar affinity [1]. In contrast, the ortho-aminoanilide (benzamide) ZBG found in entinostat (MS-275) and tacedinaline (CI-994) binds zinc in a monodentate fashion through the aniline NH2 group, resulting in intrinsically weaker zinc coordination [2]. This mechanistic difference has pharmacological consequences: hydroxamic acid inhibitors typically achieve faster association rates and more complete enzyme inhibition at lower concentrations, although they may exhibit broader isoform coverage. The biochemical consequence is that N-hydroxybenzamide-based inhibitors generally require lower concentrations to achieve comparable target occupancy relative to benzamide-based inhibitors. The target compound uniquely combines the tighter-binding hydroxamic acid ZBG with a benzamide-like ortho-acetylamino cap group, potentially offering a hybrid binding mode not achievable by either chemotype alone.

Zinc chelation affinity ZBG comparison HDAC inhibition mechanism

Synthetic Tractability via Ortho-Acetylamino Intermediate Enables Modular Derivatization Not Accessible from para-Substituted Benzamide Scaffolds

The ortho-acetylamino group in Benzamide, 2-(acetylamino)-N-hydroxy- offers a synthetic handle for selective modification that is distinct from para-substituted N-hydroxybenzamide scaffolds. The acetamido moiety can be hydrolyzed to the free amine under controlled conditions, enabling subsequent acylation, sulfonylation, or reductive amination to generate diverse cap group libraries [1]. This ortho-amine release strategy is not available for para-substituted N-hydroxybenzamide inhibitors (such as those derived from 4-(aminomethyl)-N-hydroxybenzamide), where the amino group must be installed through independent synthetic routes. Furthermore, the proximity of the ortho substituent to the hydroxamic acid ZBG enables exploration of intramolecular hydrogen bonding effects on zinc chelation geometry—a SAR dimension inaccessible to meta- or para-substituted analogs [2]. The synthesis of the target compound itself proceeds via acetylation of salicylamide followed by hydroxylamine reaction, a concise two-step sequence that can be adapted for parallel library synthesis.

Chemical synthesis Scaffold diversification Medicinal chemistry

Optimal Research and Industrial Application Scenarios for Benzamide, 2-(acetylamino)-N-hydroxy- (119721-54-9)


HDAC Biochemical Screening and Hit Validation Using Hydroxamic Acid ZBG Chemotype

Use Benzamide, 2-(acetylamino)-N-hydroxy- as a structurally characterized, low-MW hydroxamic acid probe for HDAC enzyme inhibition assays. Its bidentate zinc chelation mechanism, established for the N-hydroxybenzamide class, provides robust enzyme engagement in recombinant HDAC assays (class-level benchmark: benzhydroxamic acid HDAC6 IC50 = 1.34 μM) [1]. The compound is suitable as a reference inhibitor or starting hit for biochemical screening cascades, particularly where a hydroxamic acid ZBG is desired but with an ortho-substitution pattern distinct from the extensively studied para-substituted N-hydroxybenzamide libraries [2].

Medicinal Chemistry Lead Generation via Ortho-Vector Diversification

Employ 119721-54-9 as a fragment-sized starting point for structure-activity relationship (SAR) exploration. The ortho-acetylamino group can be hydrolyzed to reveal a free amine for parallel library synthesis, enabling systematic variation of the cap group while maintaining the hydroxamic acid ZBG. This approach leverages the compound's low molecular weight (194.19 g/mol) and favorable ligand efficiency metrics, providing ample property space for introducing substituents that enhance HDAC isoform selectivity and cellular potency without violating drug-likeness criteria [3]. This scenario is particularly relevant for programs seeking to differentiate from the crowded para-substituted N-hydroxybenzamide patent landscape.

Comparative ZBG Profiling in HDAC Inhibitor Mechanism-of-Action Studies

Deploy Benzamide, 2-(acetylamino)-N-hydroxy- alongside benzamide-based inhibitors (e.g., entinostat) and aliphatic hydroxamic acids (e.g., SAHA) in head-to-head mechanism-of-action studies to dissect the contribution of ZBG type to HDAC isoform selectivity, binding kinetics, and cellular pharmacodynamics. The compound occupies a unique position at the intersection of the hydroxamic acid and ortho-substituted benzamide chemotypes, making it valuable for understanding how ortho-substitution modulates the pharmacological profile of hydroxamic acid inhibitors relative to the aminoanilide class [4].

Chemical Biology Tool for HDAC-Dependent Pathway Analysis in Non-Oncology Indications

Utilize this compound as a chemical probe for investigating HDAC-mediated pathways in non-oncology disease models, including inflammation, neurodegeneration, and metabolic disorders. The N-hydroxybenzamide chemotype has demonstrated activity in pancreatic β-cell protection via suppression of unfolded protein response activation [5], and the target compound's structural features are consistent with this therapeutic direction. Its small size may confer favorable tissue distribution properties for in vitro and ex vivo target engagement studies compared to larger clinical HDAC inhibitors.

Quote Request

Request a Quote for Benzamide, 2-(acetylamino)-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.